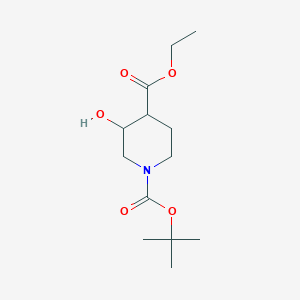

1-tert-Butyl 4-ethyl 3-hydroxypiperidine-1,4-dicarboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-O-tert-butyl 4-O-ethyl 3-hydroxypiperidine-1,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO5/c1-5-18-11(16)9-6-7-14(8-10(9)15)12(17)19-13(2,3)4/h9-10,15H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKHBRSJRXLGZJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(CC1O)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Spectroscopic Characterization of 1-tert-Butyl 4-ethyl 3-hydroxypiperidine-1,4-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Significance of the Hydroxypiperidine Scaffold in Medicinal Chemistry

The piperidine ring is a ubiquitous structural motif in a vast number of pharmaceuticals and natural products, valued for its favorable physicochemical properties and its ability to serve as a versatile scaffold for three-dimensional molecular design.[1][2] The introduction of a hydroxyl group, as seen in 1-tert-Butyl 4-ethyl 3-hydroxypiperidine-1,4-dicarboxylate, further enhances its utility by providing a key hydrogen bonding feature and a site for further synthetic elaboration.[3][4] Such functionalized piperidines are crucial intermediates in the synthesis of a wide range of biologically active molecules, including therapeutics for neurological disorders and oncology.[3][5]

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its handling, synthesis, and application in drug discovery.

| Property | Predicted Value | Source |

| Molecular Formula | C₁₃H₂₃NO₅ | [6][7] |

| Molecular Weight | 273.33 g/mol | [7] |

| CAS Number | 217488-49-8 | [6][7] |

| Boiling Point | 366.8 ± 42.0 °C | [6] |

| Density | 1.159 ± 0.06 g/cm³ | [6] |

| LogP | 1.10530 | [6] |

Synthesis and Stereochemistry

This compound is typically synthesized via the reduction of its corresponding ketone precursor, 1-tert-butyl 4-ethyl 3-oxopiperidine-1,4-dicarboxylate.[6] The choice of reducing agent (e.g., sodium borohydride) is critical as it influences the stereochemical outcome of the reaction, leading to a mixture of cis and trans diastereomers. The relative stereochemistry of the hydroxyl and ester groups at the C3 and C4 positions will have a significant impact on the spectroscopic properties, particularly the coupling constants observed in the ¹H NMR spectrum.

Predicted Spectroscopic Data and Interpretation

The following sections provide a detailed prediction of the spectroscopic data for this compound, based on the analysis of structurally similar compounds.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment, connectivity, and stereochemistry of protons.

Predicted ¹H NMR (400 MHz, CDCl₃) Chemical Shifts and Splitting Patterns:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Comparative Analysis |

| ~4.20 | q | 2H | -OCH₂ CH₃ | The quartet arises from coupling to the adjacent methyl protons. In ethyl 1-(tert-butoxycarbonyl)-4-piperidinecarboxylate, this signal appears around 4.14 ppm.[8] |

| ~4.0-3.0 | m | 4H | Piperidine ring protons (H2, H5, H6) | These protons are in a complex spin system, influenced by the Boc protecting group and adjacent substituents, leading to broad and overlapping multiplets. |

| ~3.8 | m | 1H | CH -OH | The chemical shift of this proton is sensitive to the stereochemistry and solvent. Its multiplicity will depend on the coupling to adjacent protons on the piperidine ring. |

| ~2.5 | m | 1H | CH -COOEt | The position of this proton is influenced by the electron-withdrawing ester group. |

| ~2.0-1.6 | m | 2H | Piperidine ring protons (H5) | These protons are part of the complex piperidine ring system. |

| 1.45 | s | 9H | -C(CH₃ )₃ | The tert-butyl group gives a characteristic sharp singlet. This is consistently observed in N-Boc protected piperidines.[9] |

| ~1.25 | t | 3H | -OCH₂CH₃ | The triplet is due to coupling with the adjacent methylene protons. In ethyl 1-(tert-butoxycarbonyl)-4-piperidinecarboxylate, this signal is at 1.25 ppm.[8] |

| Variable | br s | 1H | -OH | The chemical shift of the hydroxyl proton is highly variable and depends on concentration, temperature, and solvent. It may also exchange with D₂O. |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information on the carbon framework of a molecule.

Predicted ¹³C NMR (100 MHz, CDCl₃) Chemical Shifts:

| Chemical Shift (δ, ppm) | Assignment | Rationale and Comparative Analysis |

| ~174 | C =O (ester) | The ester carbonyl carbon is expected in this region. In ethyl 1-(tert-butoxycarbonyl)-4-piperidinecarboxylate, the ester carbonyl is at 175.2 ppm.[8] |

| ~155 | C =O (carbamate) | The carbamate carbonyl of the Boc group typically appears around 155 ppm.[9] |

| ~80 | -C (CH₃)₃ | The quaternary carbon of the tert-butyl group is characteristically found around 80 ppm.[9] |

| ~68 | C H-OH | The carbon bearing the hydroxyl group is expected in this region, shifted downfield by the electronegative oxygen. |

| ~61 | -OC H₂CH₃ | The methylene carbon of the ethyl ester is typically found around 60-61 ppm.[8] |

| ~50-40 | Piperidine ring carbons | The chemical shifts of the piperidine ring carbons are influenced by the substituents and their stereochemistry. |

| ~28.5 | -C(C H₃)₃ | The methyl carbons of the tert-butyl group give a strong signal around 28.5 ppm.[9] |

| ~14 | -OCH₂C H₃ | The methyl carbon of the ethyl ester appears at approximately 14 ppm.[8] |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted Characteristic IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale and Comparative Analysis |

| ~3400 (broad) | Medium-Strong | O-H stretch | The broadness is due to hydrogen bonding. In N-Boc-4-hydroxypiperidine, a broad O-H stretch is observed in this region.[9] |

| ~2975, 2930 | Medium-Strong | C-H stretch (alkane) | These bands are characteristic of sp³ C-H bonds in the piperidine ring, tert-butyl, and ethyl groups. |

| ~1735 | Strong | C=O stretch (ester) | The ester carbonyl typically absorbs at a higher frequency than the carbamate carbonyl. |

| ~1685 | Strong | C=O stretch (carbamate) | The N-Boc carbonyl stretch is a very strong and characteristic absorption. |

| ~1160 | Strong | C-O stretch | This region will contain strong C-O stretching vibrations from the ester, carbamate, and alcohol functional groups. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. For a molecule like this compound, Electrospray Ionization (ESI) would be a suitable soft ionization technique.

Predicted Fragmentation Pattern (ESI-MS):

-

[M+H]⁺: The protonated molecular ion would be expected at m/z 274.16.

-

[M-C₄H₈]⁺ or [M-56]⁺: Loss of isobutylene from the Boc group is a very common fragmentation pathway for N-Boc protected compounds, resulting in a fragment at m/z 218.10.

-

[M-C₄H₉O₂]⁺ or [M-101]⁺: Loss of the entire Boc group would lead to a fragment at m/z 173.13.

-

Loss of H₂O: Dehydration from the hydroxyl group could lead to a fragment of [M+H-18]⁺ at m/z 256.15.

-

Loss of C₂H₅OH: Loss of ethanol from the ethyl ester group could result in a fragment of [M+H-46]⁺ at m/z 228.12.

Experimental Protocols

To ensure the scientific integrity of the characterization, the following detailed protocols for acquiring spectroscopic data are provided.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Caption: Workflow for NMR Spectroscopic Analysis.

-

Sample Preparation:

-

Accurately weigh 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in a small vial.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

Acquire a ¹H NMR spectrum using a standard pulse sequence.

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

If necessary, acquire 2D NMR spectra (e.g., COSY, HSQC) to aid in signal assignment.

-

-

Data Processing and Analysis:

-

Apply Fourier transformation to the raw data.

-

Phase and baseline correct the resulting spectra.

-

Integrate the peaks in the ¹H NMR spectrum and determine their multiplicities.

-

Assign the peaks in both the ¹H and ¹³C NMR spectra to the corresponding atoms in the molecule, using chemical shift tables, coupling constants, and 2D correlation data.

-

Infrared (IR) Spectroscopy

Caption: Workflow for ATR-FTIR Spectroscopic Analysis.

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a volatile solvent (e.g., isopropanol).

-

Acquire a background spectrum of the clean, empty ATR crystal.

-

-

Data Acquisition:

-

Place a small amount of the neat this compound sample directly onto the ATR crystal.

-

Acquire the IR spectrum of the sample over the desired range (typically 4000-400 cm⁻¹).

-

-

Data Analysis:

-

The acquired spectrum should be automatically ratioed against the background spectrum.

-

Identify the characteristic absorption bands and assign them to the corresponding functional groups in the molecule.

-

Mass Spectrometry (MS)

Caption: Workflow for ESI-Mass Spectrometry Analysis.

-

Sample Preparation:

-

Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

-

Instrument Setup and Data Acquisition:

-

Infuse the sample solution into the electrospray ionization (ESI) source of the mass spectrometer.

-

Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas flow, drying gas temperature) to obtain a stable and intense signal for the molecular ion.

-

Acquire the mass spectrum over an appropriate mass-to-charge (m/z) range.

-

-

Data Analysis:

-

Identify the peak corresponding to the protonated molecular ion ([M+H]⁺).

-

Analyze the major fragment ions and propose fragmentation pathways consistent with the structure of the molecule.

-

Conclusion: A Framework for Structural Verification

This technical guide has provided a comprehensive, albeit predictive, spectroscopic analysis of this compound. The provided chemical shifts, absorption bands, and fragmentation patterns, derived from the analysis of closely related structures, offer a robust framework for the structural verification of this important synthetic intermediate. The detailed experimental protocols serve as a self-validating system for researchers to empirically confirm these predictions. A thorough understanding of the spectroscopic properties of such functionalized piperidines is paramount for their effective application in the design and synthesis of novel therapeutic agents, ultimately advancing the field of drug discovery.

References

- BenchChem. (2025). Application Notes and Protocols for the Functionalization of 1-Piperidinepentanoic Acid in Drug Discovery.

- O'Hagan, D. (2000). Piperidine and pyrrolidine alkaloids: a kaleidoscope of structures and biological activities.

- Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of medicinal chemistry, 57(24), 10257–10274.

- Ketone Pharma. (n.d.). 3-Hydroxy Piperidine.

- Chem-Impex. (n.d.). (S)-3-Hydroxypiperidine hydrochloride.

- LookChem. (n.d.). This compound.

- PubChem. (n.d.). 1-Tert-butyl 4-ethyl piperidine-1,4-dicarboxylate.

- PubChem. (n.d.). Tert-butyl 4-hydroxypiperidine-1-carboxylate.

- PubChem. (n.d.). This compound.

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. thieme-connect.de [thieme-connect.de]

- 3. nbinno.com [nbinno.com]

- 4. Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. lookchem.com [lookchem.com]

- 7. This compound | C13H23NO5 | CID 23553894 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 1-Tert-butyl 4-ethyl piperidine-1,4-dicarboxylate | C13H23NO4 | CID 2758812 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Tert-butyl 4-hydroxypiperidine-1-carboxylate | C10H19NO3 | CID 643502 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to 1-tert-Butyl 4-ethyl 3-hydroxypiperidine-1,4-dicarboxylate (CAS 217488-49-8)

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of a Privileged Scaffold

In the landscape of modern medicinal chemistry, certain molecular frameworks consistently reappear in successful therapeutic agents. These are termed "privileged scaffolds" due to their ability to interact with multiple biological targets, often conferring favorable pharmacokinetic properties. The piperidine ring is a paramount example of such a scaffold, present in a vast array of clinically approved drugs targeting conditions from cancer to central nervous system disorders.[1] The strategic functionalization of this ring is a cornerstone of drug design.

This guide focuses on a particularly valuable derivative: 1-tert-Butyl 4-ethyl 3-hydroxypiperidine-1,4-dicarboxylate (CAS 217488-49-8). Also known by synonyms such as Ethyl 1-Boc-3-hydroxypiperidine-4-carboxylate, this molecule is more than a simple building block; it is a carefully designed intermediate.[2] The presence of three key features—the Boc-protected nitrogen, the hydroxyl group at the 3-position, and the ethyl ester at the 4-position—provides a trifecta of synthetic handles. This allows for precise, sequential modifications, making it an indispensable tool for constructing complex, high-value pharmaceutical ingredients. The hydroxyl group, in particular, introduces chirality and a critical hydrogen bonding moiety, which can significantly enhance a molecule's bioactivity and target specificity.[3]

This document provides an in-depth technical overview of its synthesis, characterization, and application, grounded in the practical insights required for laboratory and process development.

Physicochemical & Spectroscopic Profile

Accurate characterization is the bedrock of reproducible science. The fundamental properties of this compound are summarized below, providing the baseline data required for reaction planning, purification, and quality control.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 217488-49-8 | [2][4] |

| Molecular Formula | C₁₃H₂₃NO₅ | [2][4][5] |

| Molecular Weight | 273.33 g/mol | [2][4][5] |

| IUPAC Name | 1-O-tert-butyl 4-O-ethyl 3-hydroxypiperidine-1,4-dicarboxylate | [2] |

| Appearance | White to light yellow crystals or clear oil | [6] |

| Boiling Point | 366.8 ± 42.0 °C (Predicted) | [4] |

| Density | 1.159 ± 0.06 g/cm³ (Predicted) | [4] |

| Storage | Sealed in dry, 2-8 °C | [5] |

Synthesis and Mechanistic Considerations

The most common and industrially scalable route to this compound involves the reduction of its corresponding ketone precursor, 1-tert-Butyl 4-ethyl 3-oxopiperidine-1,4-dicarboxylate (CAS 71233-25-5).[4][6][7] This precursor is typically synthesized via a Dieckmann condensation or related cyclization strategies.

The choice of reducing agent for the ketone-to-alcohol transformation is critical as it dictates the stereochemical outcome (the cis vs. trans relationship between the C3-hydroxyl and C4-ester groups) and the process's safety and cost profile.

Workflow: Synthesis via Ketone Reduction

The diagram below outlines the standard synthetic pathway.

Caption: General workflow for the synthesis of the target compound.

Experimental Protocol: Sodium Borohydride Reduction

This protocol describes a standard, non-stereoselective reduction. For specific stereoisomers, more advanced reagents or chiral catalysts are necessary.

Materials:

-

1-tert-Butyl 4-ethyl 3-oxopiperidine-1,4-dicarboxylate (1.0 eq)

-

Methanol (MeOH), anhydrous (approx. 10 volumes)

-

Sodium borohydride (NaBH₄) (1.5 eq)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolution & Cooling: Dissolve the starting ketone (1.0 eq) in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0 °C using an ice-water bath.

-

Reduction: Add sodium borohydride (1.5 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C. Causality Note: Portion-wise addition is crucial to control the exothermic reaction and prevent runaway hydrogen evolution.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then warm to ambient temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-4 hours).

-

Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C until gas evolution ceases. Self-Validation: The cessation of bubbling indicates the complete neutralization of excess borohydride.

-

Extraction: Remove the methanol under reduced pressure. Partition the remaining aqueous residue between ethyl acetate and water. Separate the layers and extract the aqueous phase twice more with ethyl acetate.

-

Washing & Drying: Combine the organic extracts and wash sequentially with water and brine. Dry the organic layer over anhydrous Na₂SO₄.

-

Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product, which can be purified by silica gel column chromatography.

Analytical Characterization: A Spectroscopic Fingerprint

Confirming the structure and purity of the synthesized material is non-negotiable. A combination of NMR, IR, and Mass Spectrometry provides a comprehensive "fingerprint" of the molecule.

Table 2: Key Spectroscopic Data Interpretation

| Technique | Feature | Expected Observation & Rationale |

| ¹H NMR | ~4.1-4.2 ppm (q) | Quartet corresponding to the -OCH₂ CH₃ protons of the ethyl ester. |

| ~3.5-4.0 ppm (m) | Complex multiplet region for protons on the piperidine ring adjacent to N and O (C2, C3, C5, C6). | |

| ~1.45 ppm (s, 9H) | A strong singlet integrating to 9 protons, characteristic of the tert-butyl group of the Boc protector. | |

| ~1.2-1.3 ppm (t) | Triplet corresponding to the -OCH₂CH₃ protons of the ethyl ester. | |

| ¹³C NMR | ~170-175 ppm | Carbonyl carbon of the ethyl ester (C=O). |

| ~155 ppm | Carbonyl carbon of the Boc group (N-C=O). | |

| ~80 ppm | Quaternary carbon of the tert-butyl group. | |

| ~60-70 ppm | Carbons bearing oxygen (C3-OH and ester -C H₂-). | |

| ~28.5 ppm | Three equivalent methyl carbons of the tert-butyl group. | |

| FTIR (cm⁻¹) | ~3450 (broad) | O-H stretch from the hydroxyl group. |

| ~2980-2850 | C-H stretches (aliphatic). | |

| ~1735 (strong) | C=O stretch of the ethyl ester. | |

| ~1685 (strong) | C=O stretch of the Boc-carbamate. | |

| Mass Spec (ESI+) | 274.16 [M+H]⁺ | Protonated molecular ion. |

| 218.13 [M-tBu+H]⁺ | Fragment corresponding to the loss of the tert-butyl group. | |

| 174.10 [M-Boc+H]⁺ | Fragment corresponding to the loss of the entire Boc group. |

Note: Exact chemical shifts (ppm) can vary depending on the solvent and instrument used.[8][9][10]

Applications in Medicinal Chemistry & Drug Development

The title compound is a strategic intermediate, not an active pharmaceutical ingredient (API) itself. Its value lies in its ability to be converted into more complex molecules. The 3-hydroxypiperidine motif is a privileged scaffold found in numerous bioactive compounds.[3]

Logical Flow: From Building Block to Drug Candidate

The diagram below illustrates how the compound's functional groups can be selectively manipulated in a synthetic campaign.

Caption: Synthetic utility and diversification pathways.

Key Strategic Applications:

-

Scaffold for Kinase Inhibitors: The piperidine ring acts as a rigid core to orient functional groups for optimal binding in enzyme active sites. For instance, related N-Boc-hydroxypiperidine intermediates are crucial for synthesizing Bruton's tyrosine kinase (BTK) inhibitors like Ibrutinib.[11][12][13]

-

GPCR Ligand Development: The nitrogen atom can be functionalized to interact with acidic residues (e.g., Aspartate) in G-protein coupled receptors, while the hydroxyl and modified ester groups can explore other pockets of the binding site.

-

Introduction of Favorable Physicochemical Properties: The piperidine scaffold often improves the aqueous solubility and metabolic stability of a lead compound, enhancing its overall "drug-like" properties.[1]

Conclusion: An Enabling Intermediate for Discovery

This compound is a testament to the power of rational chemical design. It is not merely a collection of atoms but a highly versatile platform, providing chemists with orthogonal protecting groups and reactive sites. Its strategic use enables the efficient and controlled synthesis of complex molecular architectures, significantly accelerating the discovery and development of novel therapeutics. Understanding its properties, synthesis, and reactivity is essential for any research program looking to leverage the proven benefits of the 3-hydroxypiperidine scaffold.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

MDPI. (n.d.). Efficient Asymmetric Synthesis of (S)-N-Boc-3-Hydroxypiperidine by Coexpressing Ketoreductase and Glucose Dehydrogenase. Retrieved from [Link]

-

LookChem. (n.d.). This compound. Retrieved from [Link]

-

Wang, Z., et al. (2017). Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase. PubMed. Retrieved from [Link]

-

ResearchGate. (n.d.). The 3‐Hydroxypiperidine Skeleton: Key Element in Natural Product Synthesis. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Identifying Unknown from IR, NMR, and Mass Spectrometry. Retrieved from [Link]

-

PubChem. (n.d.). 1-tert-Butyl 4-ethyl 3-oxopiperidine-1,4-dicarboxylate. National Center for Biotechnology Information. Retrieved from [Link]

-

Wolska, K., et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. Retrieved from [Link]

-

Reich, H. (n.d.). NMR Spectroscopy. University of Wisconsin. Retrieved from [Link]

-

YouTube. (2015). Organic Chemistry II - Solving a Structure Based on IR and NMR Spectra. Retrieved from [Link]

Sources

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | C13H23NO5 | CID 23553894 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. lookchem.com [lookchem.com]

- 5. chemscene.com [chemscene.com]

- 6. 3-Oxo-Piperidine-1,4-Dicarboxylic Acid 1-Tert-Butyl Ester 4-Ethyl Ester | 71233-25-5 [chemicalbook.com]

- 7. 1-tert-Butyl 4-ethyl 3-oxopiperidine-1,4-dicarboxylate | C13H21NO5 | CID 15852989 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Identifying Unknown from IR, NMR, and Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 9. organicchemistrydata.org [organicchemistrydata.org]

- 10. youtube.com [youtube.com]

- 11. Efficient Asymmetric Synthesis of (S)-N-Boc-3-hydroxypiperidine by Coexpressing Ketoreductase and Glucose Dehydrogenase [mdpi.com]

- 12. Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. N-Boc-4-hydroxypiperidine: Key Pharmaceutical Intermediate for Piperidine-Based Drug Synthesis_Chemicalbook [chemicalbook.com]

Stereoisomers of 1-tert-Butyl 4-ethyl 3-hydroxypiperidine-1,4-dicarboxylate

An In-Depth Technical Guide to the

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The 3-hydroxypiperidine-4-carboxylate scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous pharmacologically active agents. The precise control of stereochemistry at the C3 and C4 positions is paramount, as different stereoisomers often exhibit markedly different biological activities, pharmacokinetic profiles, and toxicities. This technical guide provides a comprehensive exploration of the four stereoisomers of 1-tert-Butyl 4-ethyl 3-hydroxypiperidine-1,4-dicarboxylate, a key building block for complex pharmaceutical synthesis. We will delve into stereoselective synthesis strategies, robust analytical methods for separation and purification, and definitive techniques for structural elucidation. The causality behind experimental choices is emphasized, offering field-proven insights for professionals in drug discovery and development.

Introduction: The Significance of Stereoisomerism in Piperidine Scaffolds

The piperidine ring is a ubiquitous feature in a vast array of natural products and synthetic drugs.[1][2] Its ability to adopt a stable chair conformation allows for the precise spatial orientation of substituents, which is critical for molecular recognition and binding to biological targets. When the piperidine ring is substituted at multiple positions, chiral centers are created, leading to the existence of stereoisomers.

The subject of this guide, this compound (C₁₃H₂₃NO₅)[3][4], possesses two chiral centers at the C3 and C4 positions. This gives rise to four distinct stereoisomers: two pairs of enantiomers which are diastereomeric to one another.

-

(3R, 4R) and (3S, 4S) : A pair of enantiomers with a trans relationship between the hydroxyl and ethyl carboxylate groups.

-

(3R, 4S) and (3S, 4R) : A pair of enantiomers with a cis relationship between the hydroxyl and ethyl carboxylate groups.

The ability to selectively synthesize, separate, and characterize these individual isomers is a critical challenge in modern pharmaceutical development.[5] This guide serves as a technical resource for navigating this challenge.

Caption: Stereoisomeric relationships of the target compound.

Synthesis Strategies: Achieving Stereochemical Control

The most common and practical approach to synthesizing these stereoisomers begins with the achiral precursor, 1-tert-butyl 4-ethyl 3-oxopiperidine-1,4-dicarboxylate (CAS 71233-25-5).[6] The stereochemical outcome is then determined by the method used to reduce the C3 ketone.

Caption: General workflow for synthesis and separation.

Diastereoselective Reduction

The reduction of the 3-oxo precursor typically yields a mixture of cis and trans diastereomers. The ratio is highly dependent on the steric bulk of the reducing agent.

-

Formation of the trans isomer: Less sterically hindered reducing agents, such as sodium borohydride (NaBH₄), tend to favor axial attack on the most stable chair conformation of the piperidone ring (where the C4 substituent is equatorial). This leads to the formation of the equatorial alcohol, resulting in the trans diastereomer as the major product.[4]

-

Formation of the cis isomer: More sterically demanding reagents, such as L-Selectride®, favor equatorial attack, yielding the axial alcohol and thus the cis diastereomer as the major product.[7]

Protocol 1: Diastereoselective Reduction with Sodium Borohydride

-

Dissolution: Dissolve 1-tert-butyl 4-ethyl 3-oxopiperidine-1,4-dicarboxylate (1.0 eq) in ethanol (approx. 0.2 M concentration) in a round-bottom flask equipped with a magnetic stirrer.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Reagent Addition: Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 3-4 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.[4]

-

Quenching: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution until gas evolution ceases.

-

Extraction: Remove the ethanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3x).

-

Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purification: The resulting crude oil (a mixture of cis and trans diastereomers) can be purified by column chromatography on silica gel to separate the diastereomers.

Enantioselective (Biocatalytic) Reduction

For direct access to single, optically pure stereoisomers, biocatalytic reduction using carbonyl reductases (KREDs) is a powerful and sustainable strategy.[5][8] These enzymes can exhibit exquisite stereo- and regioselectivity. By selecting the appropriate enzyme, it is possible to reduce the ketone to a specific stereoisomer with high enantiomeric excess (ee) and diastereomeric excess (de).[7]

Studies on analogous 3-oxopiperidines have shown that different carbonyl reductases can produce any of the four possible stereoisomers from the same starting ketone, highlighting the versatility of this approach.[7] This method avoids the need for subsequent chiral separation, making it highly efficient for large-scale synthesis.

Separation and Purification of Stereoisomers

When a mixture of stereoisomers is produced, a robust separation method is required. Chiral chromatography is the industry standard for both analytical quantification and preparative isolation.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC, particularly using columns with a chiral stationary phase (CSP), is the most effective technique for separating all four stereoisomers. Polysaccharide-based CSPs, such as those derived from cellulose or amylose (e.g., Chiralpak® series), are widely employed due to their broad applicability for piperidine derivatives.[9]

Expert Insight: The choice of mobile phase is critical. In normal-phase mode, mixtures of alkanes (like n-hexane) and alcohols (like isopropanol or ethanol) are typically used. Small amounts of an acidic or basic additive (e.g., trifluoroacetic acid or diethylamine) are often required to improve peak shape and resolution for basic compounds like piperidines.

Table 1: Example Chiral HPLC Method Parameters for Piperidine Derivatives

| Parameter | Condition | Rationale |

|---|---|---|

| Column | Chiralpak® IC-3 (250 x 4.6 mm, 3 µm) | Polysaccharide-based CSP with proven efficacy for resolving piperidine enantiomers.[8][9] |

| Mobile Phase | n-Hexane:Isopropanol (95:5 v/v) with 0.2% TFA | Balances retention and selectivity. TFA protonates the piperidine nitrogen, improving peak shape.[9] |

| Flow Rate | 1.0 mL/min | Standard analytical flow rate providing good efficiency and reasonable run times. |

| Temperature | 30 °C | Controlled temperature ensures reproducible retention times. |

| Detection | UV at 210 nm | The carboxylate and amide chromophores absorb at low UV wavelengths. |

Protocol 2: Analytical Chiral HPLC Separation

-

System Preparation: Equilibrate the HPLC system and Chiralpak® IC-3 column with the mobile phase until a stable baseline is achieved.

-

Sample Preparation: Prepare a sample solution of the stereoisomeric mixture at a concentration of approximately 1.0 mg/mL in the mobile phase.

-

Injection: Inject 5-10 µL of the sample solution onto the column.

-

Data Acquisition: Run the chromatogram for a sufficient time to allow all four stereoisomers to elute.

-

Analysis: Identify and quantify the peaks corresponding to each stereoisomer. The enantiomeric excess (ee) and diastereomeric ratio (dr) can be calculated from the peak areas.

Structural Characterization and Elucidation

Once separated, the identity and stereochemistry of each isomer must be unequivocally confirmed.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for determining the relative stereochemistry (cis vs. trans).

-

¹H NMR Coupling Constants (J-values): The key information comes from the coupling constant between the protons at C3 and C4 (J₃,₄). In the preferred chair conformation:

-

A large coupling constant (typically 8-12 Hz) indicates a diaxial relationship between H3 and H4, which corresponds to the trans isomer (equatorial -OH and -COOEt).

-

A smaller coupling constant (typically 2-5 Hz) indicates an axial-equatorial or equatorial-equatorial relationship, corresponding to the cis isomer.

-

-

Nuclear Overhauser Effect (NOE): 2D NOESY or ROESY experiments can confirm spatial proximity. For the cis isomer, a correlation between the axial H3 and axial H4 protons would be expected.

X-ray Crystallography

Single-crystal X-ray crystallography is the gold standard for structural analysis. It provides an unambiguous determination of both the relative and absolute stereochemistry of a molecule, provided a suitable crystal can be grown.[10] The analysis reveals the precise 3D arrangement of atoms, bond lengths, bond angles, and the conformation of the piperidine ring in the solid state.[11][12]

Caption: Workflow for analytical characterization of an isolated stereoisomer.

Conclusion

The four stereoisomers of this compound represent a microcosm of the challenges and opportunities in modern asymmetric synthesis and analysis. A thorough understanding of stereoselective reduction techniques, from classic organometallic reagents to advanced biocatalysts, allows for targeted synthesis of desired diastereomers or even single enantiomers. Furthermore, mastery of analytical techniques like chiral HPLC and structural elucidation by NMR and X-ray crystallography is essential for quality control and regulatory compliance. This guide provides a foundational framework for researchers to confidently approach the synthesis, separation, and characterization of these valuable chiral building blocks, enabling the accelerated development of next-generation therapeutics.

References

- A Modular, Efficient, and Stereoselective Synthesis of Substituted Piperidin-4-ols. (n.d.). NIH.

- Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. (n.d.). PMC - NIH.

- A Comparative Guide to the Chiral HPLC Analysis of (S)-1-Boc-3-hydroxypiperidine. (n.d.). Benchchem.

- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). PMC - PubMed Central.

- Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. (2023). Journal of the American Chemical Society - ACS Publications.

- Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. (2023). Adv. J. Chem. A.

- This compound. (n.d.). LookChem.

- Enzymatic synthesis of four stereoisomers of 3-substituted-4-hydroxypiperidines by carbonyl reductase-catalyzed reduction. (2025). PMC.

- Preparation method of (S)-N-Boc-3-hydroxypiperidine. (n.d.). Google Patents.

- Enzymatic synthesis of four stereoisomers of 3-substituted-4-hydroxypiperidines by carbonyl reductase-catalyzed reduction. (2025). RSC Publishing.

- Two polymorphs of 4-hydroxypiperidine with different NH configurations. (2015). CrystEngComm (RSC Publishing). DOI:10.1039/C4CE02477J.

- Solution and solid structure of a boc-protected piperidine-spiro-hydantoin as studied by two-dimensional NMR and X-ray crystallography. (n.d.). ResearchGate.

- X-ray Crystal Structure and Hirshfeld Analysis of Gem-Aminals-Based Morpholine, Pyrrolidine, and Piperidine Moieties. (n.d.). JYX: JYU.

- X-ray Crystal Structure and Hirshfeld Analysis of Gem-Aminals-Based Morpholine, Pyrrolidine, and Piperidine Moieties. (2020). MDPI.

- Chiral-Selective Biocatalysis of (S)-1-BOC-3-Hydroxypiperidine: Developing analytical method for Quantifying (R)-Isomer Impurities. (2025). ResearchGate.

- This compound. (n.d.). PubChem.

- 1-tert-Butyl 4-ethyl 3-oxopiperidine-1,4-dicarboxylate. (n.d.). BLDpharm.

- Preparation method of 3-hydroxypiperidine, preparation method of derivative of 3-hydroxypiperidine, and intermediate of 3-hydroxypiperidine. (n.d.). Google Patents.

- tert-butyl (3R,4S)-rel-3-hydroxy-4-methylpiperidine-1-carboxylate(374794-75-9) 1 H NMR. (n.d.). ChemicalBook.

- comparative analysis of different chiral separation techniques for benzylpiperidines. (n.d.). Benchchem.

- Synthetic method of (S)-N-Boc-3-hydroxypiperidine. (n.d.). Google Patents.

- Molecular Modeling of the Tert-Butyl Hydroperoxide NMR 1H and 13C Spectra. (2016). ResearchGate.

- 1-(tert-butyl) 4-ethyl (3R,4R)-3-hydroxypiperidine-1,4-dicarboxylate. (n.d.). Advanced ChemBlocks.

- O1-tert-butyl O4-ethyl (+)-(3R, 4R)-3-hydroxypiperidine-1, 4-dicarboxylate, min 97%, 100 mg. (n.d.). Fisher Scientific.

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ajchem-a.com [ajchem-a.com]

- 3. This compound | C13H23NO5 | CID 23553894 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound|lookchem [lookchem.com]

- 5. Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 71233-25-5|1-tert-Butyl 4-ethyl 3-oxopiperidine-1,4-dicarboxylate|BLD Pharm [bldpharm.com]

- 7. Enzymatic synthesis of four stereoisomers of 3-substituted-4-hydroxypiperidines by carbonyl reductase-catalyzed reduction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. X-ray Crystal Structure and Hirshfeld Analysis of Gem-Aminals-Based Morpholine, Pyrrolidine, and Piperidine Moieties :: JYX [jyx.jyu.fi]

- 12. mdpi.com [mdpi.com]

A Technical Guide to Starting Materials for the Synthesis of 1-tert-Butyl 4-ethyl 3-hydroxypiperidine-1,4-dicarboxylate

Introduction

The piperidine scaffold is a quintessential privileged structure in modern medicinal chemistry, forming the core of numerous approved pharmaceuticals.[1] Its conformational flexibility and ability to present substituents in defined three-dimensional space make it an invaluable component for optimizing drug-receptor interactions. The specific derivative, 1-tert-Butyl 4-ethyl 3-hydroxypiperidine-1,4-dicarboxylate, serves as a highly versatile chiral building block. The presence of orthogonal protecting groups (Boc and ethyl ester) and a hydroxyl group for further functionalization allows for its elaboration into complex molecular architectures, particularly kinase inhibitors and glutamate receptor modulators.

This technical guide provides an in-depth analysis of the primary synthetic routes to this target molecule, with a core focus on the selection and rationale of the starting materials. We will dissect the strategic considerations behind each pathway, offering field-proven insights into the causality of experimental choices, aimed at researchers, chemists, and professionals in drug development.

Strategic Approach 1: Reduction of a 3-Oxopiperidine Precursor

This is arguably the most direct and widely adopted strategy for synthesizing the target compound. The core logic involves the construction of a piperidine ring containing a ketone at the C-3 position, followed by a diastereoselective or non-selective reduction to install the hydroxyl group. The high yields often associated with this final reduction step make it an attractive approach for large-scale synthesis.[2]

The L Keystone Intermediate: Ethyl 1-tert-butoxycarbonyl-3-oxopiperidine-4-carboxylate

The success of this strategy hinges on the efficient preparation of the β-keto ester intermediate, ethyl 1-tert-butoxycarbonyl-3-oxopiperidine-4-carboxylate. This molecule contains the complete carbon skeleton and the necessary functional handles for the final transformation.

Assembly of the Keystone Intermediate via Dieckmann Condensation

The most powerful method for constructing the 3-oxopiperidine ring system is the Dieckmann condensation, an intramolecular base-catalyzed cyclization of a linear diester.[3][4] This reaction is a variant of the Claisen condensation and is exceptionally effective for forming five- and six-membered rings.[3][4]

Causality of Starting Material Selection: The choice of the acyclic precursor is dictated by the final structure. To yield the target piperidone, a diester derived from a secondary amine bearing both an acetate and a propionate ethyl ester chain is required. A common and efficient route begins with simpler, commercially available amino acid and acrylate derivatives.

Primary Starting Materials for Dieckmann Precursor:

-

Ethyl glycinate

-

Ethyl acrylate

-

Di-tert-butyl dicarbonate (Boc₂O)

The synthesis begins with a Michael addition of ethyl glycinate to ethyl acrylate to form the secondary amine diester, which is then protected with the tert-butoxycarbonyl (Boc) group to yield the required Dieckmann precursor.

Experimental Protocol: Synthesis of the Dieckmann Precursor and Cyclization

Part A: Synthesis of Diethyl 2-((2-(ethoxycarbonyl)ethyl)amino)acetate

-

In a round-bottom flask, dissolve ethyl glycinate hydrochloride (1.0 eq) in ethanol.

-

Add triethylamine (1.1 eq) and stir for 15 minutes at room temperature.

-

Add ethyl acrylate (1.0 eq) dropwise, maintaining the temperature below 30°C.

-

Stir the reaction mixture at room temperature for 24 hours.

-

Remove the solvent under reduced pressure and purify the resulting oil by vacuum distillation to yield the acyclic secondary amine diester.

Part B: N-Boc Protection

-

Dissolve the diester from Part A (1.0 eq) in a suitable solvent such as dichloromethane.

-

Add di-tert-butyl dicarbonate (1.1 eq) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).

-

Stir at room temperature for 12-18 hours until TLC analysis indicates complete consumption of the starting material.

-

Wash the reaction mixture with 1N HCl and saturated sodium bicarbonate solution. Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the N-Boc protected diester.

Part C: Dieckmann Condensation

-

Prepare a solution of sodium ethoxide (1.5 eq) in anhydrous toluene in a flask equipped with a reflux condenser under a nitrogen atmosphere.

-

Heat the solution to reflux.

-

Add a solution of the N-Boc protected diester from Part B (1.0 eq) in anhydrous toluene dropwise over 1 hour.

-

Maintain reflux for an additional 2-4 hours. The formation of a precipitate is often observed.

-

Cool the mixture to 0°C and quench by the slow addition of aqueous acetic acid to neutralize the base.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield ethyl 1-tert-butoxycarbonyl-3-oxopiperidine-4-carboxylate.

Final Step: Ketone Reduction

The final transformation is the reduction of the C-3 ketone to a hydroxyl group. The choice of reducing agent can influence the diastereoselectivity of the product. For general purposes, sodium borohydride is a cost-effective, mild, and efficient reagent that typically yields a mixture of cis and trans diastereomers, which can be separated chromatographically.

Starting Materials & Reagents:

-

Ethyl 1-tert-butoxycarbonyl-3-oxopiperidine-4-carboxylate

-

Sodium borohydride (NaBH₄)

-

Ethanol

Experimental Protocol: Reduction to this compound [2]

-

Dissolve ethyl 1-tert-butoxycarbonyl-3-oxopiperidine-4-carboxylate (1.0 eq) in absolute ethanol in a round-bottom flask.

-

Cool the solution to 0°C in an ice bath.

-

Add sodium borohydride (1.2 eq) portion-wise, ensuring the temperature remains below 10°C.

-

After the addition is complete, remove the ice bath and stir the reaction at room temperature for 3-5 hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Evaporate the ethanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate to yield the crude product.

-

Purify by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the cis and trans isomers of this compound. A typical reported yield is around 96%.[2]

Strategic Approach 2: N-Protection of a Pre-Formed Piperidine Core

An alternative strategy involves the synthesis of the core 3-hydroxypiperidine-4-carboxylate ring first, followed by the introduction of the N-Boc protecting group in a final step. This approach can be advantageous if the unprotected piperidine intermediate is readily available or if reaction conditions for ring formation are incompatible with the Boc group.

Key Intermediate: Ethyl 3-hydroxypiperidine-4-carboxylate

This approach centers on the synthesis and isolation of the secondary amine intermediate, ethyl 3-hydroxypiperidine-4-carboxylate.[2] The primary challenge is shifted from the final reduction step to the synthesis of this core structure.

Assembly of the Piperidine Core

The synthesis of the core piperidine can be achieved through several methods, most commonly via the reduction of a corresponding pyridine derivative or through a Dieckmann condensation of an N-benzyl protected diester followed by debenzylation.

Route 2A: From Pyridine Derivatives

-

Principle: Catalytic hydrogenation of a substituted pyridine, such as an ethyl nicotinate derivative, can yield the corresponding piperidine. This is a powerful transformation but can require high pressures and specialized equipment. The hydroxyl group would need to be introduced either before or after the reduction. A more direct route starts with 3-hydroxypyridine, which is reduced and then carboxylated.[5]

-

Starting Materials: 3-Hydroxypyridine, Sodium borohydride, followed by protection and carboxylation steps.

Route 2B: From a Debenzylated Dieckmann Product

-

Principle: This route mirrors the Dieckmann strategy from Approach 1, but uses a benzyl group as a temporary nitrogen protectant instead of a Boc group. The N-benzyl group is stable to the basic conditions of the Dieckmann condensation and can be readily removed by catalytic hydrogenation.

-

Starting Materials: Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate.[6][7] This is then reduced at the ketone and debenzylated.

Final Step: N-tert-butoxycarbonylation

Once the ethyl 3-hydroxypiperidine-4-carboxylate is obtained, the final step is a straightforward N-protection reaction.

Principle: The secondary amine of the piperidine ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of di-tert-butyl dicarbonate (Boc₂O). The reaction is typically performed in the presence of a mild base to neutralize the acid byproduct.[8][9][10]

Starting Materials & Reagents:

-

Ethyl 3-hydroxypiperidine-4-carboxylate[2]

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Base (e.g., Sodium bicarbonate, Triethylamine)

-

Solvent (e.g., Dichloromethane, Methanol)[8]

Experimental Protocol: N-Boc Protection [8]

-

Suspend ethyl 3-hydroxypiperidine-4-carboxylate (1.0 eq) in a mixture of methanol and water.

-

Add a base such as potassium carbonate (K₂CO₃) (1.5 eq).

-

Stir the mixture at room temperature and add di-tert-butyl dicarbonate (1.1 eq).

-

Continue stirring for 6-8 hours, monitoring by TLC.

-

Filter any insoluble salts and concentrate the filtrate under reduced pressure.

-

Extract the residue with an organic solvent like ethyl acetate.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to give the final product, this compound.

Comparison of Starting Materials and Strategies

The optimal choice of starting materials is intrinsically linked to the chosen synthetic strategy, which in turn depends on factors like scale, cost, available equipment, and desired stereochemical purity.

| Starting Material(s) | Associated Strategy | Commercial Availability | Key Advantages | Key Challenges |

| Ethyl Glycinate, Ethyl Acrylate, Boc₂O | Strategy 1: Dieckmann Condensation followed by Reduction | Readily available and inexpensive | Convergent, high-yielding final step. Well-established and scalable chemistry. | Multi-step synthesis of the Dieckmann precursor. Basic conditions of cyclization. |

| Ethyl 1-Boc-3-oxopiperidine-4-carboxylate | Strategy 1: Direct Reduction | Commercially available as a specialty chemical | Most direct route; only one chemical transformation required. | Higher cost of the starting material compared to building it from scratch. |

| 3-Hydroxypyridine | Strategy 2: Ring Reduction then N-Protection | Readily available and inexpensive | Utilizes a simple aromatic precursor. | Pyridine reduction can require harsh conditions (high pressure hydrogenation). Subsequent functionalization steps needed. |

| Ethyl 3-hydroxypiperidine-4-carboxylate | Strategy 2: Direct N-Protection | Available as a specialty chemical, often as a salt | Very direct final step. Avoids incompatibility of Boc group with earlier steps. | Cost and availability of the unprotected piperidine. Synthesis of this intermediate can be complex. |

Conclusion

The synthesis of this compound is most commonly and efficiently achieved via two primary strategic pathways. The first, and often preferred method for its robustness and scalability, involves the Dieckmann condensation of an N-Boc protected acyclic diester to form a 3-oxopiperidine intermediate, which is subsequently reduced to the target alcohol. The starting materials for this route, originating from simple amino esters and acrylates, are cost-effective and readily available. The second strategy, which involves the N-Boc protection of a pre-formed ethyl 3-hydroxypiperidine-4-carboxylate core, offers a more direct final step but shifts the synthetic challenge to the preparation of the piperidine intermediate itself. The selection between these routes and their corresponding starting materials will depend on the specific project goals, balancing factors of cost, scale, and the synthetic chemist's expertise and available resources.

References

-

University College London Discovery. (n.d.). Regioselective synthesis of substituted piperidine-2,4-diones and their derivatives via. UCL Discovery. [Link]

-

LookChem. (n.d.). This compound. LookChem. [Link]

-

Organic Syntheses. (n.d.). A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE: 1-tert-BUTYLOXYCARBONYL-4-((9-FLUORENYLMETHYLOXYCARBONYL)AMINO)-PIPERIDINE-4-CARBOXYLIC ACID. Organic Syntheses. [Link]

- Google Patents. (n.d.). WO2000026187A1 - Process for producing 4-arylpiperidine-3-carbinols and related compounds.

- Google Patents. (n.d.). CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine.

-

Organic Chemistry Portal. (n.d.). Dieckmann Condensation. Organic Chemistry Portal. [Link]

-

PubChem. (n.d.). This compound. PubChem. [Link]

-

RSC Publishing. (1945). Cook and Reed : Experinzeds iut the Piperidine Series. Part I. 399. RSC Publishing. [Link]

- Google Patents. (n.d.). CN102070513A - Synthesis method of 1-teriary butoxy carbonyl-4-piperidone.

-

Reddit. (2021, May 6). Experimental Help for Dieckmann Condensation. Reddit. [Link]

-

Patsnap. (n.d.). Preparation method of (S)-N-BOC-3-hydroxypiperidine. Eureka. [Link]

-

SciSpace. (2018). Synthesis method of N-Boc-4-hydroxypiperidine. SciSpace. [Link]

-

Der Pharma Chemica. (n.d.). Enantioselective synthesis of (S)-1-Boc-3-hydroxypiperidine using enzymes and whole cell biocatalysts. Der Pharma Chemica. [Link]

- Google Patents. (n.d.). CN103304472A - Method for synthesizing 1-BOC-3-piperidone.

- Google Patents. (n.d.). US11254641B2 - Intermediates for optically active piperidine derivatives and preparation methods thereof.

- Google Patents. (n.d.). CN107805218B - Method for preparing 4-Boc-aminopiperidine.

-

PMC. (n.d.). A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. PMC. [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information Title: Design and synthesis of selective, small molecule inhibitors of coactivator- associated arginine m. The Royal Society of Chemistry. [Link]

-

MDPI. (n.d.). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. MDPI. [Link]

Sources

- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 2. lookchem.com [lookchem.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Dieckmann Condensation [organic-chemistry.org]

- 5. CN103304472A - Method for synthesizing 1-BOC-3-piperidone - Google Patents [patents.google.com]

- 6. Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate CAS#: 39514-19-7 [m.chemicalbook.com]

- 7. chemscene.com [chemscene.com]

- 8. CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine - Google Patents [patents.google.com]

- 9. N-BOC-4-Hydroxypiperidine | 109384-19-2 [chemicalbook.com]

- 10. N-BOC-4-Hydroxypiperidine synthesis - chemicalbook [chemicalbook.com]

The 3-Hydroxypiperidine Scaffold: A Privileged Motif in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 3-hydroxypiperidine moiety is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a wide array of pharmacologically active compounds and natural products. Its inherent stereochemistry and the synthetic versatility of its hydroxyl and amino functionalities provide a rich chemical space for the design of novel therapeutics. This guide offers a comprehensive exploration of the discovery of novel 3-hydroxypiperidine derivatives, from state-of-the-art synthetic methodologies to their diverse applications in targeting various disease states. We will delve into the causality behind experimental choices, present detailed protocols for key synthetic transformations, and analyze the structure-activity relationships (SAR) that govern the biological efficacy of these compounds.

The Significance of the 3-Hydroxypiperidine Core

The piperidine ring is one of the most ubiquitous nitrogen-containing heterocyclic scaffolds in pharmaceuticals. The introduction of a hydroxyl group at the 3-position imparts several advantageous properties. The hydroxyl group can act as a hydrogen bond donor and acceptor, facilitating crucial interactions with biological targets. Furthermore, its presence introduces a chiral center, allowing for the synthesis of stereoisomers with potentially distinct pharmacological profiles. This chirality is often a critical determinant of a drug's efficacy and safety.

The 3-hydroxypiperidine framework is a key structural unit in a variety of approved drugs and clinical candidates, targeting a broad spectrum of diseases including cancer, diabetes, and neurological disorders.[1] For instance, the (S)-enantiomer of N-Boc-3-hydroxypiperidine is a vital intermediate in the synthesis of Ibrutinib, a potent Bruton's tyrosine kinase (BTK) inhibitor used in the treatment of B-cell malignancies.[2][3] This highlights the critical importance of stereocontrolled synthesis in harnessing the full therapeutic potential of this scaffold.

Strategic Approaches to the Synthesis of 3-Hydroxypiperidine Derivatives

The synthesis of 3-hydroxypiperidine derivatives, particularly in an enantiomerically pure form, has been a subject of intense research. The choice of synthetic route is often dictated by the desired stereochemistry, the nature of substituents on the piperidine ring and nitrogen, and scalability for potential industrial production.

Asymmetric Synthesis: The Biocatalytic Approach

The demand for enantiomerically pure chiral building blocks has driven the development of highly efficient asymmetric synthetic methods. Biocatalysis, utilizing enzymes such as ketoreductases (KREDs), has emerged as a powerful and environmentally friendly strategy for the synthesis of chiral alcohols.

Protocol: Enzymatic Asymmetric Reduction of N-Boc-3-piperidone to (S)-N-Boc-3-hydroxypiperidine [2]

This protocol describes the asymmetric reduction of a prochiral ketone to a chiral alcohol using a ketoreductase with a cofactor regeneration system.

Materials:

-

N-Boc-3-piperidone

-

Ketoreductase (KRED)

-

Glucose Dehydrogenase (GDH) for cofactor recycling

-

NADP⁺ (cofactor)

-

D-glucose

-

Phosphate buffer solution (PBS, e.g., 100 mM, pH 6.5)

-

Ethyl acetate for extraction

-

Reaction vessel with temperature and pH control

Procedure:

-

Reaction Setup: Prepare a reaction mixture containing N-Boc-3-piperidone (e.g., 10 g/L), D-glucose (e.g., 1.2 equivalents), and a catalytic amount of NADP⁺ in PBS buffer.

-

Enzyme Addition: Add the ketoreductase and glucose dehydrogenase to the reaction mixture. The optimal enzyme loading should be determined empirically.

-

Reaction Conditions: Maintain the reaction at a controlled temperature (e.g., 25-30 °C) and pH (e.g., 6.5) with gentle agitation.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Work-up and Purification: Upon completion, extract the product with a suitable organic solvent like ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography if necessary.

Causality of Experimental Choices:

-

Ketoreductase: This enzyme class exhibits high stereoselectivity, enabling the production of a single enantiomer of the desired alcohol.

-

Glucose Dehydrogenase & D-glucose: The in-situ regeneration of the expensive NADP⁺ cofactor to its active NADPH form is crucial for the economic viability of the process. GDH oxidizes D-glucose to gluconolactone, concomitantly reducing NADP⁺ to NADPH.

-

N-Boc Protecting Group: The tert-butoxycarbonyl (Boc) group protects the piperidine nitrogen, preventing side reactions and influencing the substrate's interaction with the enzyme's active site.

Chemical Synthesis: Catalytic Hydrogenation

A prevalent chemical approach for the synthesis of 3-hydroxypiperidine involves the catalytic hydrogenation of 3-hydroxypyridine. This method is often employed for large-scale production due to its atom economy.

Protocol: Catalytic Hydrogenation of 3-Hydroxypyridine

This protocol outlines the reduction of the aromatic pyridine ring to a piperidine ring.

Materials:

-

3-Hydroxypyridine

-

Rhodium on carbon (Rh/C) or Ruthenium on carbon (Ru/C) catalyst

-

Hydrogen gas

-

Solvent (e.g., water, ethanol, or isopropanol)

-

High-pressure reactor (autoclave)

Procedure:

-

Reactor Charging: In a high-pressure autoclave, charge the 3-hydroxypyridine, the catalyst (e.g., 5% Rh/C), and the solvent.

-

Hydrogenation: Seal the reactor and purge with nitrogen, followed by pressurizing with hydrogen gas to the desired pressure (e.g., 5-10 atm). Heat the reaction mixture to the target temperature (e.g., 80-100 °C) with stirring.[4]

-

Monitoring: Monitor the reaction progress by observing the cessation of hydrogen uptake.

-

Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas. Filter the reaction mixture to remove the catalyst.

-

Purification: Remove the solvent from the filtrate under reduced pressure. The resulting crude 3-hydroxypiperidine can be purified by distillation or crystallization.

Causality of Experimental Choices:

-

Noble Metal Catalysts (Rh, Ru): These catalysts are highly effective for the hydrogenation of aromatic rings under relatively mild conditions compared to other methods.

-

High Pressure and Temperature: These conditions are necessary to overcome the aromatic stability of the pyridine ring and drive the reduction to completion.

-

Solvent: The choice of solvent can influence the reaction rate and selectivity. Water is often a preferred solvent for its green credentials and ability to dissolve the starting material and product.

Pharmacological Applications and Structure-Activity Relationships (SAR)

The 3-hydroxypiperidine scaffold has been successfully incorporated into a multitude of drug candidates targeting diverse biological pathways. Understanding the structure-activity relationships is paramount for optimizing the potency, selectivity, and pharmacokinetic properties of these derivatives.

Inhibition of Bruton's Tyrosine Kinase (BTK)

Ibrutinib, a first-in-class BTK inhibitor, exemplifies the successful application of the 3-hydroxypiperidine motif in cancer therapy. BTK is a key component of the B-cell receptor (BCR) signaling pathway, which is crucial for the proliferation and survival of malignant B-cells.[2][3] Ibrutinib covalently binds to a cysteine residue (Cys481) in the active site of BTK, leading to irreversible inhibition.[5]

BTK Signaling Pathway and Inhibition by Ibrutinib

Caption: BTK signaling pathway and its inhibition by Ibrutinib.

SAR Insights for BTK Inhibitors:

The (S)-configuration of the 3-hydroxypiperidine moiety in Ibrutinib is crucial for its high affinity and covalent binding to BTK. The hydroxyl group likely forms a key hydrogen bond interaction within the ATP-binding pocket. Modifications to the piperidine ring and its substituents can significantly impact potency and selectivity.

Modulation of α-Glucosidase for Diabetes Treatment

α-Glucosidase inhibitors are a class of oral anti-diabetic drugs that delay the absorption of carbohydrates from the small intestine, thereby reducing postprandial hyperglycemia. Several potent α-glucosidase inhibitors feature a piperidine or a related iminosugar scaffold, which mimics the structure of the natural carbohydrate substrates.

Mechanism of α-Glucosidase Inhibition

Caption: Competitive inhibition of α-glucosidase by a 3-hydroxypiperidine derivative.

SAR Insights for α-Glucosidase Inhibitors:

The inhibitory activity of piperidine-based α-glucosidase inhibitors is highly dependent on the stereochemistry and substitution pattern of the hydroxyl groups. The presence of polar groups like hydroxyl and amino functions on substituents attached to the piperidine ring has been shown to enhance inhibitory potency. For instance, derivatives with hydroxyl or amino groups on a phenyl ring attached to the piperidine nitrogen have demonstrated excellent activity.[4]

Table 1: α-Glucosidase Inhibitory Activity of Novel Dihydrofuro[3,2-b]piperidine Derivatives

| Compound | Configuration | Substituent on Phenyl Ring | IC₅₀ (µM) |

| 14 | D-arabino | H | 10.0 |

| 15 | D-arabino | 2-OH | > 20 |

| 16 | D-arabino | 3-OH | > 20 |

| 25 | L-arabino | H | 8.3 |

| 27 | L-arabino | 3-OH | 3.7 |

| 28 | L-arabino | 4-OH | 0.5 |

| 32 | L-arabino | 3,4-diOH | 0.07 |

| Acarbose | - | - | (Positive Control) |

Data adapted from a study on dihydrofuro[3,2-b]piperidine derivatives as α-glucosidase inhibitors.[6]

Cathepsin K Inhibition for Osteoporosis

Cathepsin K is a cysteine protease predominantly expressed in osteoclasts and plays a crucial role in the degradation of bone matrix proteins, particularly type I collagen.[7] Inhibition of cathepsin K is a promising therapeutic strategy for the treatment of osteoporosis and other bone-related disorders.[8][9]

SAR Insights for Cathepsin K Inhibitors:

A series of novel piperidine-3-carboxamide derivatives have been synthesized and evaluated as cathepsin K inhibitors. The structure-activity relationship studies revealed that the nature of the substituent on the benzyl group of the carboxamide moiety significantly influences the inhibitory potency.

Table 2: Cathepsin K Inhibitory Activity of Piperidine-3-carboxamide Derivatives

| Compound | Substituent on Benzyl Group | IC₅₀ (µM) |

| H-1 | 2-methyl | > 10 |

| H-4 | 2-methoxy | 0.53 |

| H-8 | 3-chloro | 0.10 |

| H-9 | 4-chloro | 0.08 |

Data adapted from a study on piperidine-3-carboxamide derivatives as cathepsin K inhibitors.[7]

Experimental Workflow: From Synthesis to Biological Evaluation

The discovery of novel 3-hydroxypiperidine derivatives follows a logical and iterative workflow, encompassing synthesis, purification, characterization, and biological evaluation.

General Experimental Workflow

Sources

- 1. In vitro α–Glucosidase Inhibition, Cytotoxicity, SAR, Swiss ADME Prediction and Molecular Docking Study of New N–Substituted Hydantoin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ibrutinib: a first in class covalent inhibitor of Bruton’s tyrosine kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ibrutinib significantly inhibited Bruton’s tyrosine kinase (BTK) phosphorylation,in-vitro proliferation and enhanced overall survival in a preclinical Burkitt lymphoma (BL) model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, molecular modeling and evaluation of α-glucosidase inhibition activity of 3,4-dihydroxy piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ibrutinib inhibition of Bruton protein-tyrosine kinase (BTK) in the treatment of B cell neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Review of Cathepsin K Inhibitor Development and the Potential Role of Phytochemicals [mdpi.com]

- 7. Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cathepsin K Inhibition: A New Mechanism for the Treatment of Osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cathepsin K inhibitors: a novel target for osteoporosis therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

Substituted Piperidines: A Technical Guide to Physicochemical and Chemical Properties for Drug Discovery

Introduction: The Piperidine Scaffold - A Privileged Structure in Medicinal Chemistry

The piperidine ring, a six-membered nitrogen-containing heterocycle, is one of the most ubiquitous structural motifs in modern pharmaceuticals and natural alkaloids.[1][2] Its prevalence in over twenty classes of drugs stems from a unique combination of favorable physicochemical and stereochemical properties.[3] As a saturated heterocycle, the piperidine ring adopts a stable, predictable chair conformation, which allows for the precise three-dimensional positioning of substituents to optimize interactions with biological targets.[4] Furthermore, the basic nitrogen atom provides a versatile handle for modulating critical drug-like properties such as solubility, lipophilicity, and metabolic stability.[5]

This guide provides an in-depth exploration of the core physical and chemical properties of substituted piperidines, offering field-proven insights and detailed experimental methodologies for researchers, medicinal chemists, and drug development professionals. Understanding these fundamental characteristics is paramount for the rational design and optimization of novel piperidine-containing therapeutic agents.

Section 1: Critical Physicochemical Properties in Drug Design

The journey of a drug molecule from administration to its target is governed by its physicochemical properties. For substituted piperidines, three parameters are of paramount importance: basicity (pKa), lipophilicity (LogP/LogD), and conformational isomerism.

Basicity (pKa): The Ionization Gatekeeper

The nitrogen atom within the piperidine ring imparts basicity to the molecule. The acid dissociation constant, or pKa, quantifies this property and is arguably the most critical physicochemical parameter for a piperidine-containing drug candidate.[6] It dictates the molecule's ionization state at physiological pH (approx. 7.4), which in turn profoundly influences:

-

Aqueous Solubility: The protonated, cationic form of the piperidine nitrogen is significantly more water-soluble than the neutral free base. Fine-tuning the pKa is essential for achieving the requisite solubility for formulation and absorption.

-

Membrane Permeability: While the charged form enhances solubility, the neutral form is generally required to passively diffuse across lipid bilayer membranes. The pKa value determines the equilibrium between these two states.

-

Target Binding: The protonated piperidinium ion can form strong ionic interactions (salt bridges) with acidic residues (e.g., aspartate, glutamate) in a protein's binding pocket, a common and powerful binding motif.

-

hERG Liability: High basicity has been correlated with an increased risk of binding to the hERG potassium channel, which can lead to cardiotoxicity.[6] Modulating pKa is a key strategy to mitigate this risk.

Substituents on the piperidine ring can significantly alter the pKa through inductive and steric effects. Electron-withdrawing groups (e.g., fluorine, carbonyls) positioned near the nitrogen atom will lower the pKa, making the amine less basic.[7][8] Conversely, electron-donating groups can increase basicity.

Potentiometric titration is the "gold standard" method for its accuracy and directness in measuring pKa.[9][10]

Causality: This method works by incrementally neutralizing the compound of interest with a standardized titrant (acid or base) and monitoring the corresponding change in pH. The pKa is the pH at which 50% of the piperidine nitrogen is protonated. The inflection point of the resulting titration curve corresponds to this half-equivalence point.

Step-by-Step Methodology:

-

System Calibration: Calibrate a high-precision pH meter using at least two standard buffer solutions (e.g., pH 4.01, 7.00, 10.01) at a constant temperature (e.g., 25 °C).

-

Sample Preparation: Accurately weigh and dissolve a precise amount of the substituted piperidine sample (typically 1-5 mg) in a suitable co-solvent mixture (e.g., methanol/water or DMSO/water) to ensure complete solubility.

-

Inert Atmosphere: Blanket the sample solution with an inert gas (e.g., nitrogen or argon) to prevent the dissolution of atmospheric CO₂, which can form carbonic acid and interfere with the titration of a basic compound.

-

Titration: Add a standardized solution of hydrochloric acid (e.g., 0.1 M HCl) in small, precise increments using a calibrated burette or automated titrator.

-

Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize.

-

Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis). The pKa is determined from the pH value at the half-equivalence point, which is the midpoint of the steepest portion of the curve. Alternatively, the pKa can be calculated from the first derivative of the titration curve, where the peak corresponds to the equivalence point.

Lipophilicity (LogP/LogD): Balancing Solubility and Permeability

Lipophilicity, the "greasiness" of a molecule, is a key determinant of its absorption, distribution, metabolism, and excretion (ADME) profile. It is quantified by the partition coefficient (LogP) for the neutral species and the distribution coefficient (LogD) at a specific pH, which accounts for both neutral and ionized forms.[11]

-

LogP: The ratio of the concentration of the neutral compound in a lipid phase (typically n-octanol) to its concentration in an aqueous phase at equilibrium.

-

LogD: The ratio of the sum of the concentrations of all forms (ionized and neutral) of the compound in the lipid phase to the sum of the concentrations in the aqueous phase at a specific pH. For a basic compound like piperidine, LogD at pH 7.4 (LogD₇.₄) is the most physiologically relevant parameter.

The relationship between these parameters is governed by the pKa. For a base: LogD = LogP - log(1 + 10^(pKa - pH))

Optimizing lipophilicity is a delicate balancing act. Sufficient lipophilicity is required for membrane permeability and target engagement, but excessive lipophilicity can lead to poor solubility, high plasma protein binding, and increased metabolic clearance.[5]

| Compound | Structure | pKa[12] | cLogP (Calculated) | Biological Relevance |

| Piperidine | C₅H₁₁N | 11.22 | 1.11 | Core scaffold |

| 4-Methylpiperidine | C₆H₁₃N | ~11.2 | 1.55 | Simple substituted analog |

| 4-Fluoropiperidine | C₅H₁₀FN | ~10.5 | 0.78 | Modulates basicity and conformation[7] |

| N-Methylpiperidine | C₆H₁₃N | ~10.4 | 1.35 | Common N-substituted analog |

| Donepezil | C₂₄H₂₉NO₃ | 8.92 | 4.10 | Alzheimer's disease drug[12] |

The shake-flask method is a classic and reliable technique for determining LogP and LogD.[11]

Causality: This protocol directly measures the partitioning of a compound between two immiscible phases (n-octanol and a buffered aqueous solution) after they have been thoroughly mixed and allowed to equilibrate. The concentrations in each phase are then measured to calculate the distribution ratio.

Caption: Experimental workflow for LogD₇.₄ determination via the shake-flask method.

Conformational Analysis: The 3D Architecture of Activity

The piperidine ring is not planar; it predominantly adopts a low-energy chair conformation to minimize torsional and steric strain.[4] Substituents on the ring can occupy two distinct positions:

-

Axial: Perpendicular to the plane of the ring.

-

Equatorial: In the approximate plane of the ring.

The relative stability of these two conformers is a critical factor in drug design, as the three-dimensional arrangement of substituents dictates how a molecule fits into its biological target.[13] Generally, bulky substituents prefer the less sterically hindered equatorial position to avoid unfavorable 1,3-diaxial interactions with other ring atoms.[14] However, this preference can be influenced by complex electronic and stereoelectronic effects. For example, in certain fluorinated piperidines, the axial conformation can be favored due to stabilizing hyperconjugation or electrostatic interactions.[7][15]